(1-Methyl-2-piperazinyl)methanol dihydrochloride
Overview
Description
(1-Methyl-2-piperazinyl)methanol dihydrochloride: is a chemical compound with the molecular formula C6H14N2O·2HCl and a molecular weight of 203.11 g/mol. It is a derivative of piperazine, featuring a methanol group and a methyl group attached to the nitrogen atom of the piperazine ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine and formaldehyde are commonly used as starting materials.
Reaction Steps: The synthesis involves the reaction of piperazine with formaldehyde under acidic conditions to form the intermediate piperazine-methanol compound.
Purification: The intermediate is then purified and treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is typically produced in batch reactors where precise control of temperature and pH is maintained to ensure high yield and purity.
Continuous Flow Production: Some industrial setups use continuous flow reactors to enhance production efficiency and scalability.
Chemical Reactions Analysis
(1-Methyl-2-piperazinyl)methanol dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the compound to simpler amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperazine derivatives with oxo-groups.
Reduction Products: Simpler amines or alcohols.
Substitution Products: Alkylated or aminated piperazine derivatives.
Scientific Research Applications
(1-Methyl-2-piperazinyl)methanol dihydrochloride: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways, such as:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: The compound can modulate biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
(1-Methyl-2-piperazinyl)methanol dihydrochloride: is compared with similar compounds to highlight its uniqueness:
Piperazine: Similar in structure but lacks the methanol and methyl groups.
Methylpiperazine: Similar but without the methanol group.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
These compounds share structural similarities but differ in their functional groups and properties, making This compound unique in its applications and reactivity.
Properties
IUPAC Name |
(1-methylpiperazin-2-yl)methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUDQTSOHNKTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312784-83-0 | |
Record name | (1-methylpiperazin-2-yl)methanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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